

Application Notes and Protocols for the Characterization of β-D-Erythrofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the structural characterization and quantification of β -D-erythrofuranose. Detailed experimental protocols, data presentation tables, and workflow diagrams are included to guide researchers in their studies of this important furanose sugar.

Introduction

 β -D-Erythrofuranose, a four-carbon sugar, is a fundamental building block in various biological molecules and a key chiral intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its structural characterization is crucial for understanding its biological function, ensuring the quality of synthetic intermediates, and for the development of novel therapeutics. This document outlines the application of major analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography, and X-ray Crystallography for the comprehensive analysis of β -D-erythrofuranose.

Physicochemical Properties

A summary of the key physicochemical properties of β-D-erythrofuranose is presented in Table 1. This information is essential for sample handling, preparation, and the selection of appropriate analytical methods.

Table 1: Physicochemical Properties of β-D-Erythrofuranose

Property	Value	Reference
Molecular Formula	C4H8O4	[1]
Molecular Weight	120.10 g/mol	[1]
IUPAC Name	(2R,3R,4R)-oxolane-2,3,4-triol	[1]
CAS Number	72599-81-6	[1]
Synonyms	beta-d-erythrofuranose, (2R,3R,4R)-Tetrahydro-2,3,4- furantriol	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of β -D-erythrofuranose in solution. Both 1 H and 13 C NMR are essential for confirming the identity and purity of the compound.

Expected ¹³C NMR Spectral Data

While a publicly available, fully assigned 13 C NMR spectrum for β -D-erythrofuranose is not readily available, spectral data for similar furanose structures can provide an estimation of the expected chemical shifts.[2][3][4][5] The expected chemical shifts for the four carbon atoms of the furanose ring are summarized in Table 2.

Table 2: Expected ¹³C NMR Chemical Shifts for β-D-Erythrofuranose

Carbon Atom	Expected Chemical Shift (ppm)
C1 (Anomeric)	95 - 105
C2	70 - 80
C3	70 - 80
C4	60 - 70

Note: These are estimated ranges based on related furanose compounds. Actual values may vary depending on the solvent and experimental conditions.

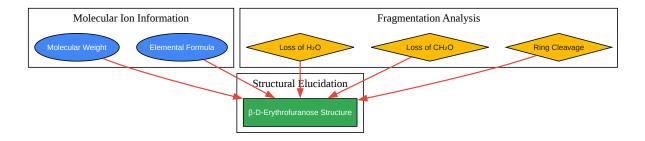
Experimental Protocol: 13C NMR Spectroscopy

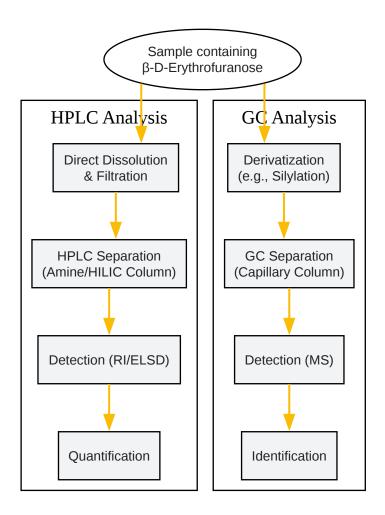
Objective: To acquire a ¹³C NMR spectrum of β-D-erythrofuranose for structural confirmation.

Materials:

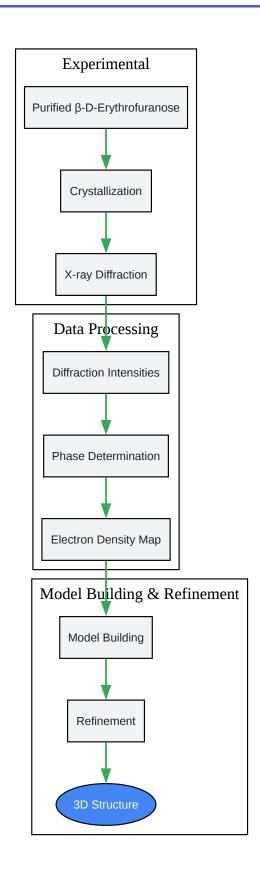
- β-D-Erythrofuranose sample
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:


- Sample Preparation: Dissolve approximately 10-20 mg of β-D-erythrofuranose in 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Tune and shim the spectrometer according to standard procedures to optimize the magnetic field homogeneity.
 - Set the experiment to a standard ¹³C acquisition with proton decoupling.
- Acquisition Parameters (Example for a 400 MHz spectrometer):
 - Pulse Program: A standard single-pulse experiment (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans (ns): 1024 to 4096 (or more, depending on sample concentration).


- Spectral Width: 0 to 200 ppm.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks and identify the chemical shifts.

Workflow for NMR Analysis



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. beta-D-Erythrofuranose | C4H8O4 | CID 21581150 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. alpha-D-Erythrofuranose | C4H8O4 | CID 21581149 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of β-D-Erythrofuranose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256182#analytical-techniques-for-characterizing-beta-d-erythrofuranose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com